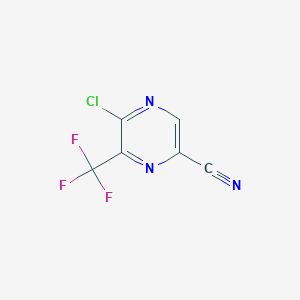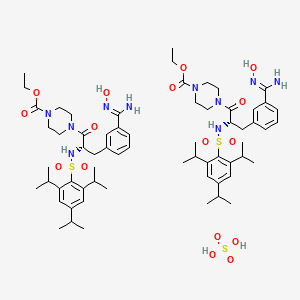![molecular formula C22H17NO4S B13126776 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione CAS No. 62592-01-2](/img/structure/B13126776.png)
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione is a complex organic compound with a molecular formula of C22H17NO5S. This compound is part of the anthracene derivative family, known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with amino, hydroxy, and phenoxyethylthio groups.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method includes:
Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Thioether Formation: The phenoxyethylthio group is introduced via a thioether formation reaction, often using phenoxyethyl halides and thiol reagents under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Thioether Cleavage: The phenoxyethylthio group can be cleaved under specific conditions to yield phenol and thiol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of organic semiconductors and photovoltaic materials due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, affecting its function. The phenoxyethylthio group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the phenoxyethylthio group, making it less versatile in functionalization.
2-Phenoxyethylthioanthracene-9,10-dione: Lacks the amino and hydroxy groups, reducing its potential for biological interactions.
Anthraquinone: A simpler structure with different reactivity and applications, primarily used in dye production.
The unique combination of functional groups in 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione provides it with distinct properties and a wide range of applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
62592-01-2 |
|---|---|
Molekularformel |
C22H17NO4S |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(2-phenoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4S/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
InChI-Schlüssel |
ZUNLYCYGYIWJQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















